Cas no 114-83-0 (N'-Phenylacetohydrazide)

N'-Phenylacetohydrazide is a hydrazide derivative with the molecular formula C8H10N2O. This compound is characterized by its phenyl and acetohydrazide functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stable structure and reactivity enable its use in the preparation of heterocyclic compounds, such as pyrazoles and oxadiazoles, which are valuable in medicinal chemistry. N'-Phenylacetohydrazide also serves as a precursor in the synthesis of agrochemicals and corrosion inhibitors. Its well-defined chemical properties and compatibility with various reaction conditions make it a reliable choice for research and industrial processes requiring precise hydrazide-based building blocks.
N'-Phenylacetohydrazide structure
N'-Phenylacetohydrazide structure
商品名:N'-Phenylacetohydrazide
CAS番号:114-83-0
MF:C8H10N2O
メガワット:150.1778
MDL:MFCD00008672
CID:35787

N'-Phenylacetohydrazide 化学的及び物理的性質

名前と識別子

    • N-Acetylphenylhydrazine
    • N'-PHENYLACETOHYDRAZIDE
    • N-ACETYLHYDRAZINOBENZENE
    • N-ACETYL-N'-PHENYLHYDRAZINE
    • PHENYLACETOHYDRAZIDE
    • 1-acetyl-2-phenylhydrazide
    • 1-Phenyl-2-acetylhydrazine
    • Acetic acid phenylhydrazone
    • 1-Acetyl-2-phenylhydrazine
    • 2-Phenylacetohydrazide
    • Hydracetin
    • Pyrodin
    • β-Acetylphenylhydrazine
    • APH
    • 2APH
    • Pyrodine
    • AKOS 90136
    • AKOS B029762
    • AURORA KA-349
    • ACETPHENYLHYDRAZIDE
    • Acetylphenylhydrazine
    • Acetic acid, 2-phenylhydrazide
    • N'-Phenylacethydrazide
    • beta-Acetylphenylhydrazine
    • N(1)-Acetylphenylhydrazine
    • .beta.-Acetylphenylhydrazine
    • 2'-Phenylacetohydrazide
    • Fenylhydrazid kyseliny octove
    • N-(phenylamino)acetamide
    • 1-ACETYL-2-PHENYL HYDRAZIDE
    • 1-AC
    • N'-Phenylacetohydrazide
    • MDL: MFCD00008672
    • インチ: 1S/C8H10N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6,10H,1H3,(H,9,11)
    • InChIKey: UICBCXONCUFSOI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])[H])N([H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 742880

計算された属性

  • せいみつぶんしりょう: 150.07900
  • どういたいしつりょう: 150.079313
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 色と性状: 無色針状結晶無味乾燥。
  • 密度みつど: 1.1392 (rough estimate)
  • ゆうかいてん: 129.0 to 131.0 deg-C
  • ふってん: 388.3°C at 760 mmHg
  • フラッシュポイント: 214.1°Cat760mmHg
  • 屈折率: 1.6180 (estimate)
  • PSA: 41.13000
  • LogP: 1.61350
  • かんど: 光に敏感
  • ようかいせい: 熱湯とエタノールに溶け、エーテル冷水に溶けない。

N'-Phenylacetohydrazide セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H301,H315,H317,H319,H335
  • 警告文: P261,P280,P301+P310,P305+P351+P338
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38-43
  • セキュリティの説明: S22-S26-S36-S24/25
  • RTECS番号:AJ2900000
  • 危険物標識: Xn
  • 包装グループ:III
  • TSCA:Yes
  • セキュリティ用語:6.1
  • 包装等級:III
  • リスク用語:R22; R36/37/38; R43
  • 包装カテゴリ:III
  • 危険レベル:6.1
  • 危険レベル:6.1
  • ちょぞうじょうけん:Store at room temperature

N'-Phenylacetohydrazide 税関データ

  • 税関コード:29280090
  • 税関データ:

    中国税関コード:

    29280090

N'-Phenylacetohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1017455-100g
N'-Phenylacetohydrazide
114-83-0 98%
100g
¥62.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1017455-1kg
N'-Phenylacetohydrazide
114-83-0 98%
1kg
¥490.00 2024-08-09
Enamine
EN300-15535-0.1g
N'-phenylacetohydrazide
114-83-0 95.0%
0.1g
$19.0 2025-03-21
eNovation Chemicals LLC
D523707-1kg
1-Acetyl-2-phenylhydrazine
114-83-0 97%
1kg
$550 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A35490-100g
N-Phenylacetohydrazide
114-83-0 97%
100g
¥36.0 2023-09-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14446-100g
N-Acetyl-N'-phenylhydrazine, 98%
114-83-0 98%
100g
¥804.00 2023-03-06
Chemenu
CM342486-100g
1-Acetyl-2-phenylhydrazine
114-83-0 95%+
100g
$86 2022-06-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A800026-100g
1-Acetyl-2-phenylhydrazine
114-83-0 98%
100g
¥79.00 2022-09-29
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0551550243- 25g
N'-Phenylacetohydrazide
114-83-0
25g
¥ 37.6 2021-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A800026-500g
1-Acetyl-2-phenylhydrazine
114-83-0 98%
500g
¥356.00 2022-09-29

N'-Phenylacetohydrazide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:114-83-0)1-Acetyl-2-phenylhydrazine
注文番号:1709751
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:02
価格 ($):discuss personally

N'-Phenylacetohydrazide 関連文献

N'-Phenylacetohydrazideに関する追加情報

Comprehensive Overview of N'-Phenylacetohydrazide (CAS No. 114-83-0): Properties, Applications, and Industry Insights

N'-Phenylacetohydrazide (CAS No. 114-83-0), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This hydrazide derivative, also referred to as Phenylacetohydrazide or Acetic acid phenylhydrazide, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C8H10N2O, and distinct functional groups make it valuable for designing bioactive molecules, aligning with current trends in drug discovery and green chemistry.

In recent years, the demand for N'-Phenylacetohydrazide has surged, driven by its role in developing antimicrobial agents and antioxidant compounds. Researchers highlight its potential in addressing antibiotic resistance, a critical global health challenge. The compound’s mechanism of action, often linked to enzyme inhibition, positions it as a candidate for targeted therapies. Additionally, its compatibility with sustainable synthesis methods resonates with the industry’s shift toward eco-friendly production.

The physicochemical properties of CAS No. 114-83-0 include a melting point range of 128–132°C and moderate solubility in polar solvents like ethanol. These traits facilitate its use in crystallization studies and formulation development. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a key consideration for quality control in industrial applications.

From a commercial perspective, N'-Phenylacetohydrazide is often sourced for custom synthesis and contract manufacturing. Suppliers emphasize its relevance in producing high-value intermediates for agrochemicals and fragrances. Notably, its derivatives are explored in cosmetic formulations, capitalizing on the growing market for skin-care actives and anti-aging ingredients.

Safety and regulatory compliance remain paramount when handling 114-83-0. While not classified as hazardous, proper storage conditions—such as avoiding prolonged exposure to moisture—are recommended to maintain stability. Industry guidelines stress adherence to Good Manufacturing Practices (GMP) to ensure consistent performance in end-use applications.

Emerging studies also investigate the compound’s utility in material science, particularly for designing polymeric coatings with enhanced durability. This interdisciplinary appeal underscores its adaptability across sectors, from biomedicine to industrial materials. As research progresses, N'-Phenylacetohydrazide is poised to play a pivotal role in innovations addressing global health and sustainability goals.

For researchers and manufacturers, understanding the structure-activity relationship (SAR) of N'-Phenylacetohydrazide is essential. Computational tools like molecular docking aid in predicting its interactions with biological targets, streamlining lead optimization processes. Such advancements align with the rise of AI-driven drug design, a trending topic in pharmaceutical R&D.

In summary, CAS No. 114-83-0 exemplifies how niche chemicals can drive broad scientific and industrial progress. Its multifaceted applications, coupled with evolving research trends, make it a compound of enduring relevance. Stakeholders are encouraged to monitor developments in patent filings and academic publications to leverage its full potential.

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